molecular formula C18H23NO5 B13829942 Dehydrosenecionine CAS No. 28379-63-7

Dehydrosenecionine

Cat. No.: B13829942
CAS No.: 28379-63-7
M. Wt: 333.4 g/mol
InChI Key: UFHUKMOBKQSATC-LVXQNXKVSA-N
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Description

Dehydrosenecionine is a dehydro-pyrrolizidine alkaloid (PA) derived from its parent compound, senecionine, through metabolic activation. It belongs to a class of hepatotoxic and genotoxic compounds characterized by a pyrrolizidine skeleton with unsaturated necine bases. This compound is a reactive pyrrolic metabolite formed via cytochrome P450-mediated dehydrogenation of senecionine in hepatic tissues . This metabolite is central to PA-induced toxicity, as it covalently binds to cellular macromolecules, including DNA and proteins, leading to cross-linking, oxidative stress, and apoptosis .

Key structural features include a macrocyclic diester configuration, which enhances its reactivity and toxicity compared to non-macrocyclic PAs . Computational studies (MNDO calculations) reveal localized negative charges at the 7- and 9-ester groups (-0.328 and -0.341, respectively), facilitating nucleophilic interactions with biological targets .

Properties

CAS No.

28379-63-7

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

(1R,4Z,6R,7R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione

InChI

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,7,11,14,22H,6,8-10H2,1-3H3/b12-4-/t11-,14-,18-/m1/s1

InChI Key

UFHUKMOBKQSATC-LVXQNXKVSA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=C3[C@@H](CCN3C=C2)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=C3C(CCN3C=C2)OC1=O)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydrosenecionine typically involves the dehydrogenation of senecionine. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity. the extraction from natural sources, such as plants in the Senecio genus, is a primary method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Dehydrosenecionine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various dehydropyrrolizidine alkaloids and their derivatives, which are often studied for their toxicological properties .

Scientific Research Applications

Dehydrosenecionine has several applications in scientific research:

Comparison with Similar Compounds

Mechanistic Insights:

Macrocyclic vs. Non-Macrocyclic PAs: Macrocyclic diesters (e.g., this compound, dehydromonocrotaline) exhibit higher cross-linking potency due to enhanced electrophilicity and stable adduct formation . Non-macrocyclic analogs (e.g., dehydroretrorsine) show reduced activity due to steric hindrance and lower charge localization .

Phototoxicity: All dehydro-PAs induce UVA-dependent lipid peroxidation, but this compound and dehydromonocrotaline produce ROS at rates 2–3× higher than non-macrocyclic analogs .

Protein Targeting : this compound uniquely modifies TSP1 at serine-24 (S24) and glutamate-23 (E23), impairing endothelial cell function and promoting hepatic sinusoidal obstruction syndrome (HSOS) .

Comparative Genotoxicity

In vitro studies using Mardin-Darby bovine kidney (MDBK) cells demonstrate that this compound induces protease-sensitive DNA-protein cross-links at 50–300 µM, comparable to dehydromonocrotaline and dehydroriddelliine . In contrast, dehydroretronecine (a simple necine pyrrole) shows minimal cross-linking activity, highlighting the necessity of esterified side chains for genotoxicity .

Research Findings and Implications

  • Toxicity Hierarchy: this compound > dehydromonocrotaline > dehydroriddelliine > dehydroretrorsine > dehydroheliotrine (based on ROS and cross-linking data) .
  • Regulatory Considerations: Macrocyclic dehydro-PAs warrant stricter regulatory control due to their high cross-linking potency and association with carcinogenicity .

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